

Glycochenodeoxycholic Acid 3-Glucuronide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Glycochenodeoxycholic acid 3-glucuronide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Glycochenodeoxycholic acid 3-glucuronide**, a significant metabolite in bile acid homeostasis. This document details its chemical identity, analytical quantification, and its role in crucial biological pathways, offering valuable insights for researchers in drug metabolism, hepatology, and related fields.

Core Data Summary

Parameter	Value	Reference
CAS Number	79254-98-1	[1]
Molecular Formula	C ₃₂ H ₅₁ NO ₁₁	[1]
Average Molecular Weight	625.7 g/mol	[1]

Synonyms

- Glycochenodeoxycholate 3-glucuronide
- GCDCA-3G
- N-(3 α ,7 α -dihydroxy-5 β -cholan-24-oyl)-glycine 3-D-glucuronide

- (2S,3S,4S,5R,6R)-6-[[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1]

Quantitative Data

The quantification of **Glycochenodeoxycholic acid 3-glucuronide** is crucial for its role as an endogenous biomarker, particularly for the organic anion transporting polypeptide 1B1 (OATP1B1).

Analyte	Matrix	Lower Limit of Quantification (LLOQ)	Linear Range	Reference
Glycochenodeoxycholate-3-sulfate (GCDCA-S) & Chenodeoxycholate 24-glucuronide (CDCA-24G)	Mouse and Human Plasma	0.5 ng/mL	0.5–100 ng/mL (CDCA-24G and GCDCA-S in mouse plasma) or 0.5–1000 ng/mL (GCDCA-S in human plasma)	[2][3]
Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) & Glycodeoxycholate 3-O-glucuronide (GDCA-3G)	Human Plasma	0.25 ng/mL	Not specified	[4]

Plasma Concentrations in Healthy Volunteers (n=356):

Compound	Sex	Mean Plasma Concentration	Key Finding	Reference
GCDCA-3G	Men	Higher	~50% lower in women	[5][6]
GCDCA-3G	Women	Lower	~50% lower than in men	[5][6]
GDCA-3G	Men	Higher	~50% lower in women	[5][6]
GDCA-3G	Women	Lower	~50% lower than in men	[5][6]

Individuals with the SLCO1B1 c.521C/C genotype exhibit significantly higher plasma concentrations of GCDCA-3G, with a 9.2-fold increase compared to those with the c.521T/T genotype.[5][6] This makes GCDCA-3G a highly sensitive and specific biomarker for OATP1B1 function.[5]

Experimental Protocols

Quantification of Glycochenodeoxycholic Acid 3-Glucuronide in Human Plasma by UHPLC-MS/MS

This protocol is adapted from validated methods for the analysis of bile acid glucuronides in biological matrices.[2][7][8]

1. Sample Preparation: Protein Precipitation

- Pipette 100 μ L of human plasma into a microcentrifuge tube.
- Add 400 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for analysis.

2. UHPLC-MS/MS Analysis

- UHPLC System: A high-performance system such as an Agilent 1290 Infinity II or equivalent.
- Column: A reversed-phase C18 column (e.g., 1.9 μm , 100 x 2.1 mm).[8]
- Mobile Phase A: Water with 0.1% formic acid.[8]
- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v).[8]
- Flow Rate: 0.4 mL/min.[2]
- Injection Volume: 5-10 μL . [2][8]
- Gradient Elution: A gradient is run from 45% B, increasing to 90% B, and then re-equilibrating at 45% B.[2]
- Mass Spectrometer: A triple quadrupole mass spectrometer capable of selective reaction monitoring (SRM).
- Ionization Mode: Negative Electrospray Ionization (ESI).[8]
- MRM Transition: Monitor the specific precursor-to-product ion transition for **Glycochenodeoxycholic acid 3-glucuronide**.

3. Data Analysis

- Integrate the peak area of the specific MRM transition.
- Quantify the concentration using a calibration curve prepared with known standards.

Synthesis of Bile Acid 3-Glucuronides

The synthesis of bile acid 3-glucuronides can be achieved via the Koenigs-Knorr reaction. This method involves the coupling of a protected bile acid with a glucuronyl donor. While a specific protocol for **Glycochenodeoxycholic acid 3-glucuronide** is not detailed in the provided results, a general workflow can be outlined.

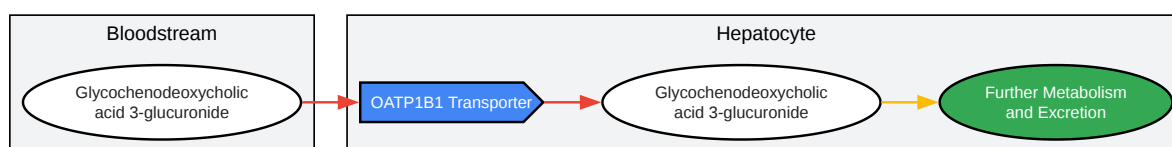
General Workflow for Synthesis:

- **Protection of the Bile Acid:** The carboxylic acid and other reactive hydroxyl groups on the glycochenodeoxycholic acid molecule are protected to ensure selective glucuronidation at the 3-hydroxyl position.
- **Koenigs-Knorr Reaction:** The protected bile acid is reacted with a protected glucuronic acid donor (e.g., a trichloroacetimidate or bromide) in the presence of a promoter (e.g., a silver or mercury salt).
- **Deprotection:** The protecting groups are removed to yield the final **Glycochenodeoxycholic acid 3-glucuronide**.
- **Purification:** The final product is purified using chromatographic techniques such as column chromatography.

Signaling and Biological Pathways

Hepatic Uptake via OATP1B1

Glycochenodeoxycholic acid 3-glucuronide is a key substrate for the hepatic uptake transporter OATP1B1, which is encoded by the SLCO1B1 gene.^{[5][6]} This transporter plays a critical role in the clearance of various endogenous compounds and drugs from the blood into the liver.



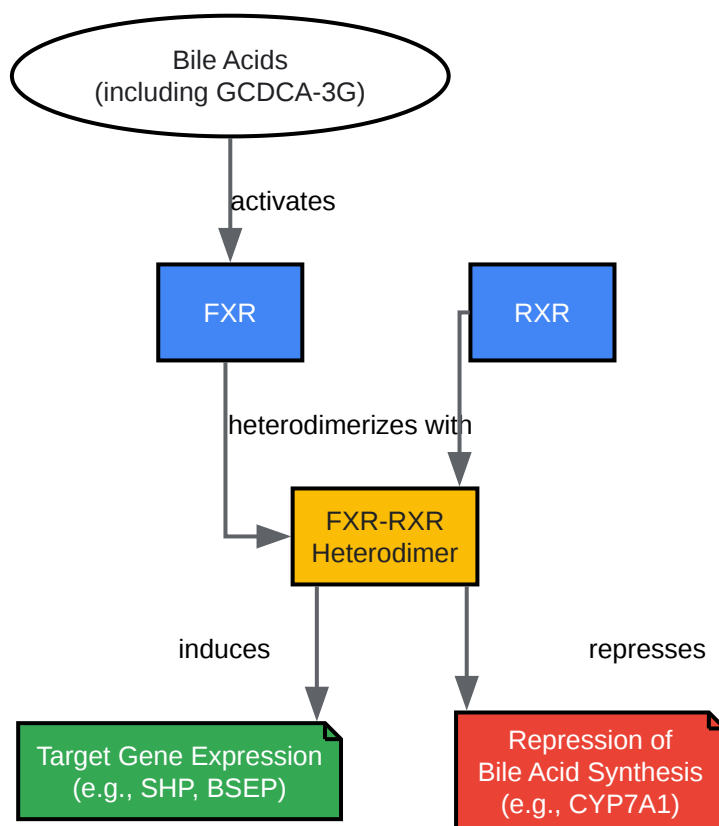
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Caption: Hepatic uptake of **Glycochenodeoxycholic acid 3-glucuronide** via OATP1B1.

Farnesoid X Receptor (FXR) Activation

Bile acids, including conjugated forms like Glycochenodeoxycholic acid, are natural ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid,

and glucose homeostasis.[9][10][11] Activation of FXR by bile acids in the liver and intestine initiates a signaling cascade that controls the expression of genes involved in bile acid synthesis and transport.



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Caption: Bile acid activation of the Farnesoid X Receptor (FXR) pathway.

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